2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide
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Overview
Description
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is a heterocyclic compound that contains a 1,2,4-triazole ring. Compounds with this structure are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the triazole ring in the compound’s structure makes it a significant subject of study in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide typically involves the reaction of 4-amino-5-(2-methylphenyl)-1,2,4-triazole-3-thiol with 3,4-dimethoxyphenylacetyl chloride under basic conditions . The reaction is carried out in a solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to accelerate the reaction and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as DNA synthesis and repair, leading to cell death in microbes and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(4-methylphenyl)-1,2,4-triazole-3-thiol
- 4-amino-5-(2-pyridyl)-1,2,4-triazole-3-thiol
- 4-amino-5-(4-chlorophenyl)-1,2,4-triazole-3-thiol
Uniqueness
2-[4-amino-5-(2-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O3S/c1-12-6-4-5-7-14(12)18-22-23-19(24(18)20)28-11-17(25)21-13-8-9-15(26-2)16(10-13)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
UIUHUMOOEXOKOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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